molecular formula C8H5FIN B11854273 7-Fluoro-3-iodo-1H-indole

7-Fluoro-3-iodo-1H-indole

Cat. No.: B11854273
M. Wt: 261.03 g/mol
InChI Key: ZAMOINCZZFKFKL-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodo-1H-indole is a halogenated heterocyclic compound of significant interest in advanced chemical and pharmaceutical research. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs . It serves as a versatile building block for synthesizing complex molecules, particularly through transition-metal-catalyzed C-H functionalization reactions to create novel compounds . Halogenated indoles, specifically iodine- and fluorine-containing derivatives, are recognized as potential activators of invertebrate-specific glutamate-gated chloride channels (GluCl), a prominent target for anthelmintic and insecticidal agents . Research on similar structures demonstrates that such compounds can exhibit nematicidal and insecticidal activities, acting through mechanisms that may include ion channel modulation or inducing non-apoptotic cell death in parasites . Furthermore, indole derivatives are extensively investigated for their anti-infective properties, including antibacterial, antifungal, and antiviral activities, making them a crucial scaffold in developing new therapeutic agents . This reagent is presented as a key intermediate for researchers exploring these and other areas in drug discovery and organic synthesis. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FIN

Molecular Weight

261.03 g/mol

IUPAC Name

7-fluoro-3-iodo-1H-indole

InChI

InChI=1S/C8H5FIN/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H

InChI Key

ZAMOINCZZFKFKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2I

Origin of Product

United States

Synthetic Methodologies for 7 Fluoro 3 Iodo 1h Indole

Retrosynthetic Disconnections and Strategic Approaches for 7-Fluoro-3-iodo-1H-indole Construction

A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnections can be made at the C-I bond, the C-F bond, or by deconstructing the indole (B1671886) ring itself.

Route A: Late-Stage C3-Iodination

This approach involves the initial synthesis of a 7-fluoroindole (B1333265) precursor, followed by the regioselective introduction of the iodine atom at the C3 position. This is often a favored strategy as the C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution.

Disconnection: C3-I bond

Key Intermediate: 7-Fluoro-1H-indole

Forward Synthetic Steps:

Synthesis of 7-Fluoro-1H-indole via a suitable de novo method.

Regioselective iodination of 7-Fluoro-1H-indole at the C3 position using an electrophilic iodine source.

Route B: Late-Stage C7-Fluorination

Conversely, the synthesis could commence with a 3-iodoindole derivative, with the fluorine atom being introduced at the C7 position in a later step. This is generally a more challenging approach due to the lower reactivity of the C7 position and the potential for competing reactions at other sites.

Disconnection: C7-F bond

Key Intermediate: 3-Iodo-1H-indole

Forward Synthetic Steps:

Synthesis of 3-Iodo-1H-indole.

Regioselective C-H fluorination at the C7 position.

Route C: De Novo Synthesis with Pre-installed Halogens

This strategy involves the construction of the indole ring from precursors that already contain the fluoro and iodo substituents in the correct positions or can be manipulated to install them during the cyclization process. This approach can offer excellent regiocontrol but may require more complex starting materials.

Disconnection: Indole ring bonds (e.g., N1-C2 and C3-C3a)

Key Precursors: Suitably substituted anilines and carbonyl compounds (for Fischer synthesis) or ortho-haloanilines and alkynes (for Larock synthesis).

Each of these strategic approaches has its own merits and challenges, which will be explored in the subsequent sections.

De Novo Indole Ring Synthesis Protocols Incorporating Specific Halogenation Patterns

The de novo synthesis of the indole ring is a powerful tool for accessing substituted indoles with high levels of control over substituent placement. Several classical and modern methods can be adapted for the synthesis of 7-fluoroindole precursors.

Adaptations of the Fischer Indole Synthesis for Fluoroindole Precursors

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. acsgcipr.orgacs.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. acsgcipr.orgrsc.org To synthesize 7-fluoro-1H-indole, a (2-fluorophenyl)hydrazine would be the key starting material.

The general reaction scheme is as follows:

(2-Fluorophenyl)hydrazine + Aldehyde/Ketone → (2-Fluorophenyl)hydrazone → 7-Fluoro-1H-indole

CatalystCarbonyl CompoundReaction ConditionsYield (%)Reference
Polyphosphoric acidPyruvic acid100 °C, 1 h75Fictional Example
ZnCl₂AcetoneReflux in ethanol, 4 h68Fictional Example
H₂SO₄Cyclohexanone80 °C, 2 h82Fictional Example

Palladium-Catalyzed Annulation and Larock Indole Synthesis Modifications

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an ortho-haloaniline and a disubstituted alkyne to form a 2,3-disubstituted indole. ossila.comnih.gov This method can be adapted to synthesize a 7-fluoroindole precursor by using an ortho-iodoaniline bearing a fluorine atom at the adjacent position.

A potential reaction scheme could involve:

2-Fluoro-6-iodoaniline + Alkyne → 7-Fluoro-1H-indole derivative

Palladium CatalystLigandBaseAlkyneSolventYield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃DiphenylacetyleneDMF85 ossila.com
PdCl₂(PPh₃)₂-NaOAc1-Phenyl-1-propyneNMP78 nih.gov

Reductive Cyclization and Other Pioneering Indole Formation Pathways

Reductive cyclization of ortho-nitrostyrenes or related nitroarenes provides another route to the indole nucleus. smolecule.com For the synthesis of 7-fluoro-1H-indole, a 2-fluoro-6-nitrostyrene derivative would be the required precursor. The nitro group is reduced, and the resulting amino group cyclizes onto the adjacent vinyl group.

Reducing AgentCatalystReaction ConditionsYield (%)Reference
H₂Pd/CEthanol, rt, 1 atm92 smolecule.com
Fe/AcOH-110 °C, 3 h85 smolecule.com
Na₂S₂O₄-Aqueous ethanol, reflux78 smolecule.com

Regioselective Introduction of the Fluoro Substituent at C7

Introducing a fluorine atom regioselectively at the C7 position of a pre-formed indole ring is a significant challenge. However, recent advances in C-H activation and directed metalation have provided potential solutions.

Direct C-H Fluorination Strategies (e.g., using electrophilic fluorinating reagents)

Direct C-H fluorination is an attractive strategy for its atom economy. Electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF₄), are commonly used for this purpose. libretexts.org However, achieving regioselectivity for the C7 position of indole can be difficult, as the C3 and C2 positions are electronically favored for electrophilic attack. The use of a directing group on the indole nitrogen can steer the fluorination to the C7 position.

SubstrateFluorinating ReagentCatalyst/Directing GroupSolventYield of 7-fluoro isomer (%)Reference
N-Piv-indoleSelectfluor[RhCp*Cl₂]₂DCE75 rsc.org
N-Ac-3-iodoindoleF-TEDA-BF₄-MeCNLow (hypothetical)-

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for site-selective reactions. rsc.org Rhodium catalysts, in particular, have been shown to direct the functionalization of N-pivaloylindoles to the C7 position. While direct C7 fluorination using this method has not been extensively reported for 3-iodoindoles, it represents a promising avenue for future research.

Synthesis from Pre-fluorinated Aromatic and Heteroaromatic Building Blocks

A common and effective strategy for the synthesis of this compound involves starting with an aromatic precursor that already contains the fluorine atom. This approach ensures the unequivocal placement of the fluoro substituent at the desired C7 position. The Leimgruber-Batcho indole synthesis is a powerful method for constructing the indole ring from an ortho-nitrotoluene derivative.

In a typical sequence for the synthesis of the 7-fluoroindole core, 2-fluoro-6-nitrotoluene (B1294474) is used as the pre-fluorinated starting material. This compound undergoes condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. This intermediate is then subjected to reductive cyclization to yield 7-fluoro-1H-indole. Various reducing agents can be employed for this transformation, including palladium on carbon with hydrogen gas, tin(II) chloride, or iron in acetic acid.

StepReactant(s)Reagent(s)Product
12-Fluoro-6-nitrotolueneN,N-Dimethylformamide dimethyl acetal (DMFDMA)(E)-1-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinylamine
2(E)-1-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinylamineReducing agent (e.g., Pd/C, H₂)7-Fluoro-1H-indole

Once the 7-fluoro-1H-indole scaffold is obtained, the iodine substituent is introduced at the C3 position, as will be detailed in subsequent sections.

Electrosynthetic Approaches for Fluorinated Indoles

Electrosynthesis offers an alternative, reagent-light approach to the formation of fluorinated organic molecules. While a direct electrosynthesis of 7-fluoro-1H-indole has not been extensively reported, anodic fluorination of indole derivatives represents a plausible route.

Research has demonstrated the anodic fluorination of N-acetyl-3-substituted indoles. researchgate.net This process typically yields trans-2,3-difluoro-2,3-dihydroindoles. Subsequent treatment of these difluorinated intermediates with a base can lead to the formation of monofluoroindole derivatives. researchgate.net The regioselectivity of the fluorination is influenced by the substituents present on the indole ring. Although this method has been applied to other positions of the indole nucleus, its specific application for the synthesis of 7-fluoro-1H-indole would require further investigation to control the regiochemical outcome.

MethodSubstrateKey TransformationProduct Type
Anodic FluorinationN-acetyl-3-substituted indoleElectrochemical oxidation in the presence of a fluoride (B91410) sourcetrans-2,3-difluoro-2,3-dihydroindole
Base-induced Eliminationtrans-2,3-difluoro-2,3-dihydroindoleTreatment with a baseMonofluoroindole derivative

Regioselective Introduction of the Iodo Substituent at C3

The introduction of an iodine atom at the C3 position of the 7-fluoro-1H-indole core is a critical step in the synthesis of the target compound. The electron-rich nature of the indole ring at this position facilitates electrophilic substitution.

Electrophilic Iodination of Indole Scaffolds at the C3-Position

Direct electrophilic iodination is the most straightforward method for introducing iodine at the C3 position of 7-fluoro-1H-indole. This reaction takes advantage of the high nucleophilicity of the C3 position of the indole ring. Common iodinating agents for this transformation include molecular iodine (I₂) and N-iodosuccinimide (NIS).

The reaction is often carried out in the presence of a base, such as potassium hydroxide (B78521), in a solvent like dimethylformamide (DMF) when using molecular iodine. Alternatively, N-iodosuccinimide can be employed, often with a catalytic amount of a Brønsted or Lewis acid to enhance the electrophilicity of the iodine.

Iodinating AgentTypical Conditions
Iodine (I₂)Potassium hydroxide, Dimethylformamide (DMF)
N-Iodosuccinimide (NIS)Catalytic trifluoroacetic acid, Dichloromethane (B109758) (CH₂Cl₂)

Deprotometalation-Iodolysis Sequences for Directed Iodination

Deprotometalation, followed by quenching with an electrophile (iodolysis), is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. This method involves the use of a strong base, typically an organolithium reagent, to remove a proton from a specific position, generating a carbanion that then reacts with an iodine source.

In the context of 7-fluoro-1H-indole, the N-H proton is the most acidic and would be removed first by a strong base. Subsequent deprotonation would likely occur at the C2 position due to the directing effect of the nitrogen atom. Therefore, a direct C3 deprotonation is not the favored pathway. To achieve C3 iodination via this method, a protecting group on the indole nitrogen would be necessary, and even then, C2 metalation is generally preferred.

Metal-Catalyzed Iodination Methodologies (e.g., using N-iodosuccinimide)

Transition metal-catalyzed C-H activation has emerged as a sophisticated tool for the functionalization of indoles. However, the majority of reported methods focus on the functionalization of the C2, C4, or C7 positions, often guided by a directing group attached to the indole nitrogen. Direct catalytic iodination of the C3 position of N-H indoles is less common, as the inherent reactivity of this position towards electrophiles often makes a catalyst unnecessary. While palladium and rhodium catalysts have been extensively used for various C-H functionalizations of indoles, their application in the specific context of C3-iodination of 7-fluoro-1H-indole is not well-established.

Convergent and Sequential Synthetic Routes Toward this compound

The synthesis of this compound can be achieved through both sequential and convergent strategies.

A sequential route involves the step-by-step construction of the molecule. A prime example is the synthesis of the 7-fluoro-1H-indole core via the Leimgruber-Batcho synthesis, followed by the electrophilic iodination of the C3 position as a separate, subsequent step.

Sequential Synthesis of this compound

Leimgruber-Batcho Synthesis: 2-Fluoro-6-nitrotoluene is converted to 7-fluoro-1H-indole.

Electrophilic Iodination: 7-Fluoro-1H-indole is reacted with an iodinating agent (e.g., NIS) to yield this compound.

Precedent Syntheses of Related Fluorinated and Iodinated Indole Derivatives

The synthesis of indoles bearing both fluorine and iodine substituents requires careful consideration of reagent compatibility and regioselectivity. The following sections detail established methods for preparing related fluorinated and iodinated indole analogues, which serve as important precedents.

Exploration of Methodologies for 5-Fluoro-3-iodo-1H-indole-2-carbonitrile and Analogues

A common strategy for the synthesis of 5-fluoro-3-iodo-1H-indole-2-carbonitrile involves the direct iodination of the corresponding 5-fluoro-1H-indole-2-carbonitrile. One reported method utilizes a solution of the indole in dimethylformamide (DMF), to which potassium hydroxide (KOH) is added. The reaction mixture is then treated with a solution of iodine in DMF at a low temperature (0 °C), followed by stirring at room temperature to yield the desired 3-iodinated product nih.gov.

ReactantReagentsSolventProduct
5-Fluoro-1H-indole-2-carbonitrile1. Potassium hydroxide (KOH) 2. Iodine (I₂)Dimethylformamide (DMF)5-Fluoro-3-iodo-1H-indole-2-carbonitrile

This electrophilic substitution is a direct and efficient way to introduce iodine at the electron-rich C3 position of the indole ring.

Synthetic Pathways to 7-Fluoro-Substituted Indoles (e.g., 7-Fluoro-1H-indole-3-carbaldehyde)

The synthesis of 7-fluoro-1H-indole-3-carbaldehyde has been achieved through a Vilsmeier-Haack type reaction starting from a substituted aniline. Specifically, 2-fluoro-6-methyl-aniline can be treated with a Vilsmeier reagent, prepared from phosphorus oxychloride and dimethylformamide (DMF), to yield the target indole-3-carbaldehyde google.com.

Starting MaterialReagentProductYield
2-Fluoro-6-methyl-anilineVilsmeier reagent (POCl₃/DMF)7-Fluoro-1H-indole-3-carbaldehyde92% google.com

This method provides a direct route to introduce the formyl group at the C3 position, a versatile handle for further synthetic modifications.

Preparation of 3-Iodo-N-protected Indoles as Key Intermediates

The synthesis of 3-iodoindoles is a crucial step in the elaboration of more complex indole derivatives. One-pot, multi-component reactions have been developed to efficiently produce these intermediates. A consecutive four-component reaction has been reported, starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide (NIS), and alkyl halides. This sequence involves a copper-free alkynylation, a base-catalyzed cyclization to form the indole, electrophilic iodination at the C3 position with NIS, and finally, N-alkylation beilstein-journals.orgnih.gov.

Another approach involves a two-step process starting with the Sonogashira cross-coupling of terminal alkynes and N,N-dialkyl-o-iodoanilines, followed by an electrophilic cyclization using iodine in dichloromethane to afford 3-iodoindoles in excellent yields nih.gov.

For indoles that may be sensitive to certain reagents, protection of the indole nitrogen is a common strategy. The synthesis of 3-iodo-2-(trifluoromethyl)-1H-indole has been accomplished by reacting 2-(trifluoromethyl)-1H-indole with potassium carbonate and iodine in acetonitrile (B52724) mdpi.com.

Synthetic ApproachKey ReagentsKey Features
Four-Component Reactionortho-haloanilines, terminal alkynes, N-iodosuccinimide, alkyl halidesOne-pot, consecutive reaction leading to N-alkylated 3-iodoindoles beilstein-journals.orgnih.gov.
Sonogashira Coupling and Electrophilic CyclizationN,N-dialkyl-o-iodoanilines, terminal acetylenes, Pd/Cu catalyst, I₂Two-step process yielding a variety of 2,3-disubstituted indoles nih.gov.
Direct Iodination2-(trifluoromethyl)-1H-indole, K₂CO₃, I₂Direct iodination of a pre-formed indole ring mdpi.com.

These methodologies highlight the versatility in preparing 3-iodoindole intermediates, which are valuable for subsequent cross-coupling reactions to introduce further molecular diversity.

Reactivity Profile and Transformational Chemistry of 7 Fluoro 3 Iodo 1h Indole

Intrinsic Reactivity of C3-Iodine and C7-Fluorine Within the Indole (B1671886) Framework

The chemical behavior of 7-fluoro-3-iodo-1H-indole is dictated by the distinct properties of its halogen substituents and their positions on the indole ring. The carbon-iodine (C-I) bond at the C3-position is significantly more reactive than the carbon-fluorine (C-F) bond at the C7-position. The C3-position of the indole nucleus is inherently electron-rich, which facilitates oxidative addition to transition metal catalysts, a key step in many cross-coupling reactions. nih.gov The C-I bond is weaker and more polarizable than the C-F bond, making the iodine atom an excellent leaving group in nucleophilic substitution and a prime site for metal-halogen exchange.

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C3-Iodine Center

The C3-iodo group of this compound serves as a versatile anchor for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for C3-Arylation and C3-Alkylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forging carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide array of aryl and alkyl groups at the C3-position. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to couple the iodoindole with a boronic acid or boronate ester. mdpi.comnih.gov The reaction conditions are generally mild and tolerate a broad range of functional groups on the coupling partners. nih.govacs.org For instance, the coupling of 3-iodoindoles with various arylboronic acids proceeds in good to excellent yields, accommodating both electron-donating and electron-withdrawing substituents on the aryl ring. mdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 3-Iodoindoles
3-Iodoindole DerivativeBoronic Acid/EsterCatalystBaseSolventYield (%)Reference
1-Benzyl-3-iodo-1H-indole-2-carbonitrilePhenylboronic acidPd(PPh₃)₄NaHCO₃Toluene/Water93 mdpi.com
1-Benzyl-3-iodo-1H-indole-2-carbonitrile4-Methylphenylboronic acidPd(PPh₃)₄NaHCO₃Toluene/Water91 mdpi.com
1-Benzyl-3-iodo-1H-indole-2-carbonitrile4-Fluorophenylboronic acidPd(PPh₃)₄NaHCO₃Toluene/Water85 mdpi.com
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃Toluene/Ethanol85 acs.org
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃Toluene/Ethanol93 nih.govacs.org

Sonogashira Cross-Coupling for C3-Alkynylation

The Sonogashira cross-coupling reaction provides a direct route to 3-alkynylindoles, which are valuable intermediates in organic synthesis. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, typically an amine. sci-hub.sersc.org The reaction is highly efficient and allows for the introduction of a diverse range of alkynyl moieties at the C3-position. mdpi.com Studies have shown that both aromatic and aliphatic alkynes can be successfully coupled with 3-iodoindoles, often in moderate to good yields. mdpi.com

Table 2: Examples of Sonogashira Cross-Coupling Reactions with 3-Iodoindoles
3-Iodoindole DerivativeAlkynePd CatalystCu Co-catalystBaseYield (%)Reference
1-Benzyl-3-iodo-1H-indole-2-carbonitrilePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N90 mdpi.com
1-Benzyl-3-iodo-1H-indole-2-carbonitrile4-FluorophenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N85 mdpi.com
1-Benzyl-3-iodo-1H-indole-2-carbonitrile1-Ethynyl-4-methoxybenzenePd(PPh₃)₂Cl₂CuIEt₃N88 mdpi.com
3-Iodo-1H-indoleTrimethylsilylacetylenePdCl₂(PPh₃)₄CuIEt₃N/THF80 rsc.org

Stille and Heck Cross-Coupling Reactions at the C3-Position

The Stille and Heck cross-coupling reactions further expand the synthetic utility of this compound for C-C bond formation. The Stille reaction couples the iodoindole with an organostannane reagent, while the Heck reaction involves the coupling with an alkene. mdpi.comuni-muenchen.de Both reactions are catalyzed by palladium complexes and offer pathways to introduce vinyl and other unsaturated groups at the C3-position. mdpi.comresearchgate.net For example, the Heck reaction of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives with various olefins in the presence of a palladium catalyst has been shown to produce 3-substituted cyanoindoles in excellent yields. mdpi.com

Buchwald-Hartwig Amination and Related C-N Bond Forming Reactions

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. acs.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides, including 3-iodoindoles, with a wide variety of amines. This reaction is instrumental in the synthesis of nitrogen-containing heterocycles and pharmacologically active compounds. semanticscholar.orgnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. acs.orgnih.gov

Directed C-H Functionalization Strategies Originating from this compound

While cross-coupling reactions at the C3-iodo position are well-established, recent advancements in C-H functionalization have opened new avenues for modifying the indole core. nih.govacs.org Directed C-H functionalization strategies utilize a directing group to selectively activate and functionalize a specific C-H bond. In the context of derivatives of this compound, a directing group installed at the C3-position can facilitate functionalization at other positions of the indole ring, such as C2 or C4. nih.govacs.org For example, a C3-aldehyde or ketone can direct the palladium-catalyzed arylation of the C4-position. nih.govacs.org These methods provide a powerful tool for the regioselective synthesis of polysubstituted indoles, which would be challenging to access through classical methods.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indole Core

The indole ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution (EAS) preferentially at the C3 position. However, in this compound, this position is already occupied by an iodine atom. Consequently, electrophilic attack is redirected to other positions on the heterocyclic core.

Research on analogous substrates provides insight into the likely sites of reactivity. For instance, palladium-catalyzed C-H arylation of 3-acetyl-7-fluoro-1H-indole, a related compound, has been shown to occur at the C4 position. nih.govacs.org This suggests that the C4 position in this compound is a potential site for electrophilic functionalization. Furthermore, studies on the direct iodination of 7-fluoro-1H-indole-3-carbaldehyde have demonstrated that substitution occurs at the C5 position.

Conversely, the presence of the strongly electron-withdrawing fluorine atom at the C7 position can render the benzene (B151609) portion of the indole nucleus susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com While direct examples on this specific molecule are scarce, related fluorinated aromatics readily undergo SNAr reactions. masterorganicchemistry.com The fluorine atom itself, or another leaving group at an activated position, can be displaced by strong nucleophiles. This dual reactivity in both electrophilic and nucleophilic substitutions makes the 7-fluoro-indole scaffold a valuable building block.

The two halogen substituents, fluorine at C7 and iodine at C3, have profound and distinct effects on the regioselectivity and rates of substitution reactions.

C7-Fluoro Substituent: The fluorine atom is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I). This effect deactivates the entire aromatic system towards electrophilic attack, leading to slower reaction rates compared to unsubstituted indole. researchgate.net However, through resonance, the fluorine atom can act as a weak π-electron donor (+R), which directs incoming electrophiles to the ortho and para positions. In the context of the 7-fluoro-indole system, this directs electrophiles towards the C6 and C4 positions, respectively. The observed reactivity at the C4 position in similar systems aligns with this directing effect, which is guided by the activating nitrogen atom and the fluorine substituent. nih.govacs.org For nucleophilic aromatic substitution, the strong -I effect of fluorine is activating, making the carbon atom to which it is attached (C7) electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comscbt.com

C3-Iodo Substituent: The iodine atom at the C3 position primarily acts as a blocking group, preventing electrophilic attack at the indole's most nucleophilic site. Its large size also provides steric hindrance. While halogens are generally deactivating, the C-I bond has unique properties. It is the weakest carbon-halogen bond, making the 3-iodo group an excellent leaving group, not in classical SNAr, but in a vast array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental to its utility in synthesis. nih.govnih.gov

The combined influence of these two halogens results in a complex reactivity map. Electrophilic substitutions are generally slower and are directed primarily to the C4, C5, or C2 positions, depending on the specific reagents and conditions. Nucleophilic substitution is most likely to occur at the C7 position, displacing the fluorine atom, provided a sufficiently strong nucleophile and appropriate conditions are used.

Radical-Mediated Transformations Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond is significantly weaker than other carbon-halogen bonds, making it susceptible to homolytic cleavage to generate radical intermediates. wikipedia.org This process can be initiated by heat or, more commonly, by ultraviolet (UV) light. wikipedia.org The homolysis of the C3-I bond in this compound would produce a 7-fluoro-1H-indol-3-yl radical.

This indol-3-yl radical is a highly reactive intermediate that can participate in a variety of transformations. While specific studies on this compound are not widely reported, the reactivity can be inferred from established principles of radical chemistry and studies on similar iodo-aromatic compounds. beilstein-journals.orgrsc.org

Potential radical-mediated reactions include:

Radical Trapping: The indol-3-yl radical can be trapped by various radical acceptors, leading to the formation of new C-C or C-heteroatom bonds at the C3 position.

Atom Transfer Radical Addition (ATRA): The 3-iodoindole can act as an initiator or a chain transfer agent in radical polymerization or addition reactions.

Reductive Deiodination: In the presence of a suitable hydrogen atom donor, the indol-3-yl radical can be reduced to 7-fluoro-1H-indole.

Recent advancements have shown that palladium-catalyzed direct arylation reactions can proceed through a radical-mediated pathway at room temperature, highlighting a modern approach to functionalizing iodoarenes that avoids traditional two-electron mechanisms. beilstein-journals.org Such iodine-mediated free radical reactions offer a complementary approach to traditional ionic reactions for chemical transformations. researchgate.net

Derivatization and Functionalization at the N1-Position of this compound

The nitrogen atom (N1) of the indole ring possesses a slightly acidic proton that can be readily removed by a base to form an indolyl anion. This anion is a potent nucleophile and can react with a wide range of electrophiles, allowing for extensive derivatization at the N1 position. This is a common and predictable transformation for indoles.

Studies on closely related 3-iodoindoles demonstrate the feasibility and versatility of N1-functionalization. Common bases used for deprotonation include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govnih.gov

Key functionalization reactions at the N1 position include:

N-Alkylation: Reaction of the indolyl anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) provides the corresponding N-alkylated indoles. nih.govrsc.org

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl derivatives. This reaction can serve as a method to protect the indole nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), affords N-sulfonylated indoles, which are often more stable and can influence the reactivity of the indole core. nih.gov

One-pot procedures have been developed where a 3-iodoindole is formed and subsequently alkylated at the N1 position without isolation of the intermediate, showcasing an efficient route to 1,3-disubstituted indoles. beilstein-journals.org The ability to easily modify the N1 position adds another layer of synthetic utility to the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

The ¹H NMR spectrum of 7-Fluoro-3-iodo-1H-indole is expected to display distinct signals corresponding to the five protons on the indole (B1671886) ring. The presence of the fluorine and iodine atoms significantly influences the chemical shifts and coupling patterns of the aromatic protons.

The proton on the pyrrole (B145914) ring (H2) is anticipated to appear as a singlet or a narrow doublet due to coupling with the N-H proton. The N-H proton itself will likely be a broad singlet, its chemical shift being sensitive to solvent and concentration.

The protons on the benzene (B151609) ring (H4, H5, and H6) form a more complex system due to the 7-fluoro substituent.

H4: This proton is adjacent to the iodine-bearing carbon and is expected to be a doublet, coupled to H5.

H5: This proton will likely appear as a triplet or a doublet of doublets, showing coupling to both H4 and H6.

H6: This proton is coupled to H5 and also to the fluorine at position 7. Therefore, its signal is expected to be a doublet of doublets, showing both proton-proton (³J_HH) and proton-fluorine (⁴J_HF) coupling.

The predicted chemical shifts and multiplicities are based on the analysis of related indole structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H8.1 - 8.3br s-
H2~7.5s-
H4~7.7dJ_H4-H5 = ~8.0
H5~7.1tJ_H5-H4 = ~8.0, J_H5-H6 = ~8.0
H6~7.0ddJ_H6-H5 = ~8.0, J_H6-F7 = ~9.0

Note: Predicted values are estimated based on analogous compounds and substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the indole ring. The chemical shifts are heavily influenced by the electronegativity and position of the fluorine and iodine atoms.

C7: The carbon directly bonded to the highly electronegative fluorine atom (C7) will exhibit a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹J_CF).

C3: The carbon bearing the iodine atom (C3) is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect" of iodine. This is a characteristic feature in the spectra of iodo-substituted aromatic compounds.

Other Carbons: The remaining carbon signals (C2, C3a, C4, C5, C6, C7a) will also show shifts predictable from substituent effects and may exhibit smaller long-range carbon-fluorine couplings (²J_CF, ³J_CF, ⁴J_CF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J_CF, Hz)
C2~125Small ³J_CF
C3~60-
C3a~130Small ³J_CF
C4~125Small ⁴J_CF
C5~122Small ³J_CF
C6~115Small ²J_CF
C7~150Large ¹J_CF (~240 Hz)
C7a~135Small ²J_CF

Note: Predicted values are estimated. The C3 chemical shift is particularly characteristic due to the heavy atom effect of iodine.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the fluorine-containing part of a molecule. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear spectra without the need for isotopic enrichment biophysics.orgnih.gov. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance.

The chemical shift of this resonance provides information about the electronic environment of the fluorine atom. The multiplicity of the signal will be a doublet of doublets, arising from coupling to the adjacent H6 proton (³J_HF) and the more distant H5 proton (⁴J_HF). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for confirming the presence and specific location of the fluorine substituent thermofisher.com. Analysis of related fluoro-aromatic compounds suggests the chemical shift will be in the typical range for aryl fluorides thermofisher.comrsc.org.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between H4-H5 and H5-H6, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for H2, H4, H5, and H6 to their corresponding carbon signals (C2, C4, C5, and C6).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. For this planar molecule, NOESY could show through-space correlations between adjacent protons like H6 and the N-H proton, further confirming the 7-fluoro substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The theoretical monoisotopic mass of this compound (C₈H₅FIN) is calculated to be 260.9451 g/mol . An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Fragmentation analysis within the mass spectrometer provides further structural information. For this molecule, characteristic fragmentation patterns would include:

Loss of an iodine atom ([M-I]⁺): This is often a primary fragmentation pathway for iodo-substituted aromatics, leading to a significant peak at m/z corresponding to the C₈H₅FN⁺ fragment.

Loss of HF ([M-HF]⁺): Elimination of hydrogen fluoride (B91410) is another potential fragmentation route.

Cleavage of the pyrrole ring: Further fragmentation can lead to the breakdown of the indole ring structure.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3400 - 3300Medium, Sharp
Aromatic C-HStretch3100 - 3000Medium
C=CAromatic Ring Stretch1600 - 1450Medium to Strong
C-FStretch1250 - 1000Strong
C-IStretch600 - 500Weak to Medium

The sharp band in the 3400-3300 cm⁻¹ region is characteristic of the N-H stretch of the indole ring mdpi.com. The presence of a strong absorption band in the 1250-1000 cm⁻¹ range would be indicative of the C-F stretching vibration, confirming the fluorine substitution.

X-ray Diffraction Crystallography for Precise Solid-State Molecular Architecture

X-ray diffraction crystallography is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive view of the molecule's architecture in the solid state.

However, at the time of this writing, a search of the available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a published crystal structure for this compound. Consequently, detailed experimental data on its solid-state molecular architecture, including unit cell parameters, space group, and specific intermolecular interactions, are not available.

While crystallographic data exists for structurally related indole derivatives, direct extrapolation of these findings to this compound would be speculative. The precise solid-state packing and molecular conformation of the target compound are influenced by the specific interplay of the fluorine and iodine substituents, which can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding.

The elucidation of the crystal structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the field, providing crucial insights into its molecular geometry and supramolecular assembly. Such data would be instrumental for computational modeling, understanding its physical properties, and informing the design of new materials and bioactive molecules.

Computational Chemistry and Mechanistic Insights

Electronic Structure and Aromaticity Assessment of 7-Fluoro-3-iodo-1H-indole

The electronic structure of this compound is fundamentally governed by the interplay of the indole's inherent aromaticity and the electronic perturbations introduced by the fluorine and iodine atoms. The indole (B1671886) ring system is a 10-pi electron aromatic system, conforming to Hückel's rule, which bestows significant thermodynamic stability. The introduction of a fluorine atom at the 7-position and an iodine atom at the 3-position will modulate this electronic landscape.

Fluorine, being the most electronegative element, will exert a strong electron-withdrawing inductive effect (-I) on the benzene (B151609) ring of the indole nucleus. This will lead to a polarization of the sigma framework, drawing electron density away from the ring. Conversely, the fluorine atom also possesses lone pairs that can participate in a positive mesomeric effect (+M), donating electron density to the pi-system. However, for halogens, the inductive effect typically dominates.

The iodine atom at the 3-position will also exhibit a dual electronic influence. Its lower electronegativity compared to fluorine results in a weaker inductive effect. Iodine's larger size and more diffuse p-orbitals lead to less effective overlap with the carbon p-orbitals of the pyrrole (B145914) ring, resulting in a weaker mesomeric effect compared to lighter halogens.

Quantum Chemical Predictions of Reactivity and Regioselectivity

Quantum chemical calculations are instrumental in predicting the reactivity and regioselectivity of molecules. For this compound, these predictions would be crucial for understanding its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: The distribution of the HOMO will indicate the most likely sites for electrophilic attack. In indole systems, the HOMO is typically localized on the pyrrole ring, particularly at the C3 position. However, the presence of the bulky and electron-withdrawing iodine atom at C3 will significantly alter this. It is plausible that the HOMO density will be more distributed across the indole ring system, with potential contributions from the C2 position and the benzene ring.

LUMO: The distribution of the LUMO will highlight the probable sites for nucleophilic attack. The electron-withdrawing effects of both fluorine and iodine will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack than unsubstituted indole. The LUMO is expected to have significant contributions from the carbon atoms attached to the halogens (C3 and C7) and potentially the C2 position.

A hypothetical FMO analysis is summarized in the table below:

OrbitalPredicted Energy (Arbitrary Units)Predicted LocalizationImplication for Reactivity
HOMO-5.5 eVDistributed across the indole ring, with significant density on C2 and the benzene moiety.Preferred sites for electrophilic attack.
LUMO-1.2 eVPrimarily localized on C3, C7, and C2.Susceptible to nucleophilic attack at these positions.

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. For this compound, the EPS map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are attractive to electrophiles. These would likely be concentrated around the nitrogen atom of the pyrrole ring and potentially delocalized across the pi-system.

Positive Potential (Blue): Regions of low electron density, which are susceptible to nucleophilic attack. These would be expected near the hydrogen atom attached to the nitrogen (N-H), and on the carbon atoms bonded to the electronegative fluorine and iodine atoms. The C-I bond, being more polarizable, might present a significant region of positive potential (a sigma-hole), making the iodine atom a potential halogen bond donor.

Calculation of Atomic Charges and Acidity Constants (pKa)

The calculation of atomic charges (e.g., using Natural Bond Orbital analysis) would provide a quantitative measure of the electron distribution. The carbon atoms C3 and C7 are expected to carry a partial positive charge due to the attached halogens.

The acidity of the N-H proton is an important property of indoles. The electron-withdrawing fluorine and iodine substituents are expected to increase the acidity of the N-H proton in this compound compared to indole itself. This is because the resulting indolide anion would be stabilized by the inductive effects of the halogens. A predicted pKa value would be lower than that of indole (which is approximately 16-17 in DMSO).

PropertyPredicted ValueRationale
Atomic Charge on C3PositiveElectronegativity and polarizability of Iodine.
Atomic Charge on C7PositiveHigh electronegativity of Fluorine.
pKa (N-H)< 16Inductive electron withdrawal by F and I stabilizes the conjugate base.

Reaction Pathway Analysis and Transition State Modeling for Key Transformations

Computational modeling of reaction pathways and transition states can provide deep mechanistic insights. For this compound, several key transformations could be investigated:

Electrophilic Substitution: While the C3 position is blocked, electrophilic substitution could potentially occur at the C2, C4, or C6 positions. Transition state calculations would be necessary to determine the activation barriers for substitution at these different sites and thus predict the regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond at the 3-position is a prime site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational studies could model the oxidative addition of the C-I bond to a palladium(0) catalyst, which is often the rate-determining step. These calculations would help in optimizing reaction conditions.

N-H Deprotonation and Subsequent Reactions: The increased acidity of the N-H bond suggests that reactions involving the indolide anion would be facile. Modeling the deprotonation and subsequent reaction of the anion with electrophiles would be of interest.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, its conformational preferences, and how it interacts with other molecules, including solvents or biological macromolecules.

Conformational Analysis: While the indole ring itself is rigid, MD simulations could explore the rotational barriers of any potential side chains if the molecule were to be further functionalized.

Intermolecular Interactions: A key aspect to investigate would be the potential for halogen bonding. The iodine atom at the C3 position, with its likely region of positive electrostatic potential (sigma-hole), could act as a halogen bond donor, interacting with Lewis bases. The fluorine atom at the C7 position is generally a poor halogen bond donor but a good hydrogen bond acceptor. MD simulations in different solvents could reveal the nature and strength of these intermolecular interactions, which are crucial for understanding its solubility and potential for self-assembly or binding to a biological target.

In Silico Prediction of Spectroscopic Parameters for Validation with Experimental Data

In the study of novel or complex organic molecules such as this compound, computational chemistry provides a powerful tool for predicting spectroscopic properties. These theoretical predictions are invaluable for complementing and validating experimental data, aiding in spectral assignment, and offering insights into the electronic structure and vibrational modes of the molecule. The in silico determination of spectroscopic parameters is typically achieved through methods rooted in quantum mechanics, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

The process begins with the geometry optimization of the molecule's ground state. For this compound, this involves finding the most stable three-dimensional arrangement of its atoms. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311+G(d,p), are employed for this optimization. The inclusion of dispersion corrections can be crucial for accurately modeling non-covalent interactions.

Once the optimized geometry is obtained, various spectroscopic parameters can be calculated. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C chemical shifts. ruc.dk These calculations provide theoretical chemical shift values that can be directly compared with experimental spectra, assisting in the definitive assignment of signals, which can be particularly complex for polysubstituted aromatic systems. It is important to note that for molecules containing heavy atoms like iodine, relativistic effects can influence the electronic structure and, consequently, the NMR parameters. nih.gov Therefore, advanced computational approaches that account for these effects may be necessary for higher accuracy. diva-portal.org

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, can also be simulated. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical vibrational spectrum is generated. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical factor. mdpi.com These theoretical spectra are instrumental in assigning the various vibrational modes of the molecule, such as N-H stretching, C-H bending, and the characteristic vibrations of the indole ring.

For the prediction of electronic spectra, such as UV-Vis absorption, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. faccts.de TD-DFT calculations yield the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the electronic transitions. mdpi.com These predictions can help in understanding the electronic structure of the molecule, including the nature of the molecular orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The choice of functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are critical for obtaining accurate predictions of UV-Vis spectra in solution. mdpi.com

The following tables present hypothetical in silico spectroscopic data for this compound, calculated using established computational methodologies for similar halogenated indole compounds. This data serves as an illustrative example of what a computational study of this molecule would entail.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table details the predicted NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory with the GIAO method.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
AtomPredicted Chemical Shift (ppm)

Predicted Vibrational Frequencies

The following table presents key predicted vibrational frequencies for this compound, calculated at the B3LYP/6-311+G(d,p) level. The values are scaled to provide better agreement with potential experimental data.

Predicted Vibrational Frequencies (cm⁻¹)
AssignmentPredicted Scaled Frequency (cm⁻¹)

Predicted UV-Vis Absorption

The predicted UV-Vis absorption maxima for this compound, calculated using TD-DFT at the CAM-B3LYP/6-311+G(d,p) level with a PCM for a nonpolar solvent, are shown below.

Predicted UV-Vis Absorption Maxima (λmax)
TransitionPredicted λmax (nm)285π → π

By generating such comprehensive in silico datasets, computational chemistry serves as an indispensable partner to experimental analysis, facilitating a deeper understanding of the physicochemical properties of this compound.

Strategic Applications As a Chemical Building Block

Versatility as a Precursor for Complex Polysubstituted Indole (B1671886) Scaffolds

The primary synthetic value of 7-Fluoro-3-iodo-1H-indole lies in the reactivity of the carbon-iodine bond at the 3-position. This position is electronically rich and readily participates in various transformations, most notably palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-F bond, allowing for selective functionalization at the C3 position while leaving the C7-fluoro group intact. This orthogonal reactivity is crucial for the stepwise construction of complex molecules.

3-Iodoindoles are well-established substrates for several key C-C and C-N bond-forming reactions, which are foundational in medicinal chemistry and materials science. nih.gov These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, onto the indole core.

Key transformations that highlight its versatility include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the indole C3 position and various aryl or vinyl boronic acids or esters. beilstein-journals.orgbeilstein-journals.org This is one of the most reliable methods for synthesizing 3-arylindoles.

Sonogashira Coupling: This coupling reaction with terminal alkynes provides a direct route to 3-alkynylindoles. nih.govwikipedia.org These products are themselves versatile intermediates for further transformations.

Heck Coupling: The reaction with alkenes introduces vinyl groups at the C3 position, leading to the synthesis of 3-vinylindoles. nih.gov

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the synthesis of 3-aminoindoles by coupling with a variety of primary and secondary amines. organic-chemistry.org

The fluorine atom at the C7 position, while generally unreactive under these conditions, exerts a significant electronic influence on the indole ring. It can enhance the biological activity and improve the pharmacokinetic profile of the final compounds, a common strategy in drug design.

Table 1: Key Cross-Coupling Reactions Utilizing the 3-Iodoindole Scaffold

Reaction Name Coupling Partner Resulting C3-Substituent Catalyst System (Typical)
Suzuki-Miyaura Aryl/Vinyl Boronic Acid Aryl/Vinyl Pd(PPh₃)₄, Base (e.g., Cs₂CO₃)
Sonogashira Terminal Alkyne Alkynyl PdCl₂(PPh₃)₂, CuI, Amine Base
Heck Alkene Vinyl Pd(OAc)₂, Ligand, Base
Buchwald-Hartwig Amine Amino Pd Catalyst, Ligand, Base

Role in the Synthesis of Diverse Heterocyclic Systems

Beyond simple substitution, this compound is a valuable starting material for constructing more complex, fused heterocyclic systems. The indole nucleus is a common core in many biologically active natural products and pharmaceuticals, and the ability to build additional rings onto this scaffold is of great synthetic interest. nih.govmdpi.comnih.gov

The general strategy involves a two-step process:

Initial Functionalization: The C3-iodo group is first replaced via a cross-coupling reaction to introduce a side chain containing a suitable functional group.

Intramolecular Cyclization: The newly introduced side chain then reacts with another position on the indole core (often the N1 or C2 position) to form a new ring.

For example, a 3-iodoindole can be functionalized with a side chain containing an amine or alcohol. Subsequent intramolecular cyclization, often catalyzed by a transition metal, can lead to the formation of fused polycyclic systems like carbolines or other complex indole alkaloids. researchgate.net An intramolecular Heck reaction, for instance, can be employed to synthesize β- and γ-carbolinones from appropriately substituted 2- or 3-iodoindole precursors. researchgate.net This approach allows for the creation of unique, three-dimensional structures that are often sought after in drug discovery programs. rsc.org

Enabling Late-Stage Functionalization in Advanced Synthetic Routes

In the synthesis of complex molecules, such as drug candidates or natural products, the ability to introduce key functional groups at a late stage is highly advantageous. Late-stage functionalization (LSF) allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without having to restart a long synthetic sequence.

The C3-iodo bond of this compound is ideally suited for this purpose. A synthetic route can be designed to carry the stable 7-fluoro-3-iodoindole core through multiple steps. Near the end of the synthesis, the highly reactive iodo group can be selectively transformed using robust and high-yielding cross-coupling reactions. nih.gov This provides a predictable and efficient way to introduce diversity into a complex molecular scaffold. This strategy is often preferred over C-H activation approaches for LSF, as the pre-installed halogen directs the reaction to a specific site, avoiding potential issues with regioselectivity that can arise in molecules with multiple C-H bonds.

Integration into Multicomponent Reaction Sequences for Chemical Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for building molecular complexity efficiently. acs.org They are highly valued for their atom economy, operational simplicity, and ability to rapidly generate diverse structures.

The 3-iodoindole scaffold can be both a product of and a reactant in MCRs. For instance, a highly efficient one-pot, four-component reaction has been developed to generate a library of 19 different 3-iodoindoles from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides. beilstein-journals.orgnih.govresearchgate.net This sequence involves a copper-free alkynylation, a base-catalyzed indole formation, electrophilic iodination, and N-alkylation, demonstrating how the 3-iodoindole motif can be assembled in a highly convergent fashion. beilstein-journals.orgresearchgate.net

Once formed, this compound can serve as a key component in subsequent MCRs. Its ability to undergo cross-coupling allows it to be integrated into sequences where the newly formed bond is part of a larger, more complex structure assembled in a single pot. This approach is particularly powerful for creating libraries of compounds for high-throughput screening. nih.gov

Design and Synthesis of Chemically Diverse Compound Libraries Based on the Halogenated Indole Core

The creation of compound libraries is a cornerstone of modern drug discovery and chemical biology. nih.gov The goal is to synthesize a large number of structurally related but diverse molecules that can be screened for biological activity against a specific target. The reliable and versatile reactivity of this compound makes it an excellent scaffold for this purpose.

Using parallel synthesis techniques, the 7-fluoro-3-iodoindole core can be reacted with a large set of diverse building blocks. For example, by employing a Suzuki-Miyaura coupling strategy, the core scaffold can be coupled with hundreds of commercially available boronic acids to generate a large library of 3-aryl-7-fluoroindoles. Similarly, using Sonogashira or Buchwald-Hartwig reactions with different sets of alkynes or amines can further expand the chemical space explored. This "scaffold-based" approach to library design is highly efficient, as the same reliable reaction conditions can be applied across a wide range of substrates. nih.gov

Table 2: Exemplar Design of a Compound Library via Suzuki-Miyaura Coupling

Scaffold Boronic Acid Coupling Partner Representative Product Structure
This compound Phenylboronic acid 7-Fluoro-3-phenyl-1H-indole
This compound 4-Pyridylboronic acid 7-Fluoro-3-(pyridin-4-yl)-1H-indole
This compound Thiophene-2-boronic acid 7-Fluoro-3-(thiophen-2-yl)-1H-indole
This compound 4-Methoxyphenylboronic acid 7-Fluoro-3-(4-methoxyphenyl)-1H-indole

This systematic approach allows chemists to rapidly explore the structure-activity relationships around the 7-fluoroindole (B1333265) core, accelerating the process of identifying promising hit compounds for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Fluoro-3-iodo-1H-indole, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves halogenation (fluorination and iodination) of indole precursors. For example:

  • Fluorination : Use of fluorinating agents (e.g., Selectfluor®) under anhydrous conditions in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid, monitored by TLC for reaction completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    • Critical Parameters : Temperature control during iodination prevents over-halogenation. Stoichiometric ratios of reagents are validated via NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • 1H/13C/19F NMR : Confirm substitution patterns (e.g., fluorine at C7, iodine at C3) and assess purity (>95% integration ratios) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 276.94) and isotope patterns (iodine’s distinct isotopic signature) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (if single crystals are obtainable) .

Advanced Research Questions

Q. How does the iodine substituent at C3 influence electrophilic substitution reactivity in this compound?

  • Mechanistic Insights :

  • Iodine’s electron-withdrawing effect deactivates the indole ring, directing further substitutions to meta/para positions. For instance, Suzuki couplings at C5 require palladium catalysts (e.g., Pd(PPh3)4) and aryl boronic acids .
  • Experimental Validation : Competitive reactions with bromine or nitration agents (e.g., HNO3/H2SO4) reveal regioselectivity trends .

Q. How can researchers resolve contradictions in reported NMR data for halogenated indoles?

  • Strategies :

  • Cross-Validation : Compare 19F NMR shifts (e.g., δ −120 to −125 ppm for C7-F) with literature benchmarks .
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in aromatic regions .
  • Computational Modeling : DFT calculations (e.g., Gaussian09) predict chemical shifts and verify assignments .

Q. What experimental designs are recommended for studying biological interactions of this compound?

  • Approaches :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 7-Fluoro-3-bromo-1H-indole) to compare binding affinities in enzyme assays (e.g., kinase inhibition) .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., serotonin receptors) .
  • In Vitro Toxicity Screening : MTT assays in HEK293 or HepG2 cells assess cytotoxicity (IC50 values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.